molecular formula C15H16N2O2 B470091 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde CAS No. 433688-22-3

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde

Cat. No. B470091
CAS RN: 433688-22-3
M. Wt: 256.3g/mol
InChI Key: YYMBTTGOVAITPC-UHFFFAOYSA-N
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Description

“6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(morpholin-4-yl)quinoline-3-carbaldehyde has been condensed with 2-[(4aminopentyl)(ethyl)amino]ethanol in an alcoholic solvent, preferably isopropyl alcohol, to form an imine intermediate. This intermediate is then reduced with a suitable reducing agent, preferably sodium borohydride, to yield corresponding amine derivatives of quinolone .


Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is 256.30, and its molecular formula is C15H16N2O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I have access to.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde has been explored for its potential therapeutic applications. Its structure is conducive to modification, allowing it to bind to various biological targets. For instance, quinoline derivatives have been studied for their inhibitory activity against phosphodiesterase (PDE) enzymes . These enzymes are significant in the regulation of intracellular levels of cyclic nucleotides and are therapeutic targets for various diseases, including neurodegenerative disorders and cancer.

Material Science: Advanced Material Synthesis

In material science, this compound’s unique molecular structure could be utilized in the synthesis of advanced materials. Quinoline derivatives are known for their ability to interact with light and metals, which can be advantageous in creating new photovoltaic materials or metal-organic frameworks (MOFs) for gas storage or catalysis .

Environmental Science: Pollutant Detection and Remediation

The reactivity of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be harnessed in environmental science for the detection and remediation of pollutants. Its ability to form complexes with metals can be used in designing sensors for heavy metal ions in water sources . Additionally, its structural framework could be modified to create compounds that degrade or neutralize environmental toxins.

Analytical Chemistry: Development of Analytical Reagents

This compound’s molecular framework makes it suitable for developing analytical reagents. Quinoline derivatives can be used to create fluorescent probes for the detection of ions or molecules in complex biological or environmental samples. Their fluorescence properties can be tuned for high sensitivity and selectivity in various analytical applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be used to study enzyme inhibition. Its structure allows it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that can regulate metabolic pathways or treat diseases .

Pharmacology: Drug Design and Discovery

The pharmacological potential of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde lies in its capacity to serve as a scaffold in drug design. Its quinoline core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMBTTGOVAITPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332205
Record name 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde

CAS RN

433688-22-3
Record name 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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